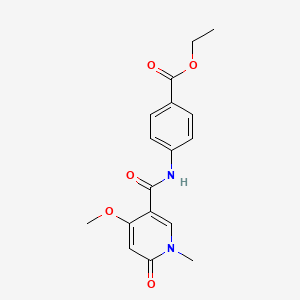

ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate

Description

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted pyridinone moiety via an amide bond. The pyridinone ring contains a methoxy group at position 4, a methyl group at position 1, and a ketone at position 6, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 4-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-4-24-17(22)11-5-7-12(8-6-11)18-16(21)13-10-19(2)15(20)9-14(13)23-3/h5-10H,4H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELSOWGFYPPEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the methoxy and ester groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamidobenzamide (SABA) Derivatives

A notable structural analog is ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) (Figure 2 in ). Both compounds share a benzoate ester backbone but differ in substituents and core functionality:

- Target Compound: Amide-linked pyridinone with methoxy and methyl groups.

- SABA1 : Sulfonamidobenzamide (SABA) core with a phenylcarbamoyl group and chlorine substituent.

Functional Differences :

- Biological Activity: SABA1 exhibits antimicrobial activity against E. coli (MIC: 0.45–0.9 mM in efflux-compromised strains) . No direct antimicrobial data are available for the target compound.

Ethyl 4-(Dimethylamino) Benzoate

Another relevant analog is ethyl 4-(dimethylamino) benzoate, which shares the benzoate ester framework but replaces the pyridinone-amido group with a dimethylamino substituent. Key comparisons include:

- Reactivity: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin cements, achieving a greater degree of conversion (polymerization) compared to methacrylate-based amines .

- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate exhibit superior mechanical properties (e.g., hardness, stability) versus those with 2-(dimethylamino) ethyl methacrylate .

- Additive Interactions: The target compound’s pyridinone-amido group may reduce sensitivity to additives like diphenyliodonium hexafluorophosphate (DPI), whereas ethyl 4-(dimethylamino) benzoate’s reactivity is modulated by DPI concentration .

Comparative Data Table

Key Research Findings

- SABA Derivatives : The sulfonamide group is critical for antimicrobial activity, but chlorine and phenylcarbamoyl groups may enhance target binding .

- Benzoate Esters in Materials: Substituents like dimethylamino improve resin reactivity and physical properties, whereas bulkier groups (e.g., pyridinone-amido) may prioritize stability over reactivity .

- Structural Trade-offs: Electron-withdrawing groups (e.g., pyridinone ketone) in the target compound could reduce nucleophilicity compared to dimethylamino analogs.

Biological Activity

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's synthesis, biological activity, and its implications in drug development.

Chemical Structure and Synthesis

The molecular formula of this compound is . Its structure includes a pyridine ring fused with a benzoate ester, featuring both methoxy and amido functional groups. The synthesis of this compound typically involves multi-step organic reactions, prominently utilizing the Biginelli reaction , which combines an aldehyde, a hydrogen methylene active compound, and urea or its analogs. Subsequent modifications introduce the methoxy and ester groups, enhancing its biological properties.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease processes.

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | May inhibit specific metabolic enzymes |

| Receptor Binding | Potential interaction with disease-related receptors |

| Anti-inflammatory | Suggested therapeutic effects in inflammation |

| Anticancer | Preliminary evidence of anticancer properties |

Therapeutic Implications

The compound has been investigated for its anti-inflammatory and anticancer properties. In vitro studies have shown promising results in reducing inflammation markers and inhibiting cancer cell proliferation. These therapeutic effects position this compound as a candidate for further drug development and clinical evaluation.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of compounds structurally related to this compound. For instance:

- Antitumor Activity : A study demonstrated that derivatives of similar structures exhibited significant inhibitory activity against various cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .

- Anti-inflammatory Effects : Research highlighted the compound's ability to modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions may involve binding to active sites or altering the conformation of target molecules, leading to therapeutic effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate?

- Methodological Answer : Synthesis typically involves coupling activated carboxylic acids (e.g., using carbonyldiimidazole) with amines under anhydrous conditions. Solvents like toluene or dimethylformamide (DMF) are preferred for their high boiling points and ability to stabilize intermediates. Reaction temperatures (80–120°C) and durations (6–24 hours) are critical for minimizing side products like unreacted esters or hydrolyzed amides . Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | Carbonyldiimidazole, DMF, 100°C, 12h | 65–75 | ≥95% |

| Esterification | Ethanol/H2SO4, reflux, 8h | 80–85 | ≥90% |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on Nuclear Magnetic Resonance (NMR) (e.g., <sup>1</sup>H and <sup>13</sup>C spectra for functional group identification), Mass Spectrometry (MS) for molecular weight validation, and Infrared Spectroscopy (IR) to detect carbonyl (C=O) and amide (N–H) stretches . X-ray crystallography (using SHELX programs for refinement ) is recommended for resolving stereochemical ambiguities.

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Store at room temperature (RT) in a sealed container with desiccants to prevent hydrolysis of the ester and amide groups. Stability studies suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and Density Functional Theory (DFT) calculations model interactions with biological targets (e.g., enzymes or receptors). For example, docking studies can identify hydrogen bonding between the amide group and catalytic residues of kinases. MD simulations (≥100 ns) assess dynamic stability in binding pockets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., apoptosis modulation vs. cytotoxicity)?

- Methodological Answer : Conflicting data may arise from purity discrepancies (e.g., residual solvents), assay variability (e.g., MTT vs. Annexin V assays), or cell-line specificity. Mitigation strategies include:

Q. What reaction mechanisms govern modifications of the pyridine and benzoate moieties for enhanced activity?

- Methodological Answer : The pyridine ring undergoes nucleophilic substitution at the 4-methoxy position, while the benzoate ester can be hydrolyzed to a carboxylic acid for salt formation. Key mechanisms:

- Amide hydrolysis : Acidic/basic conditions cleave the amide bond (monitored by TLC).

- Ester-to-acid conversion : NaOH/EtOH hydrolysis at 60°C (yield: ~90%).

- Pyridine ring functionalization : Pd-catalyzed cross-coupling for aryl group introduction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR peak splitting)?

- Methodological Answer : Peak splitting in NMR may arise from diastereotopic protons or dynamic processes. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.